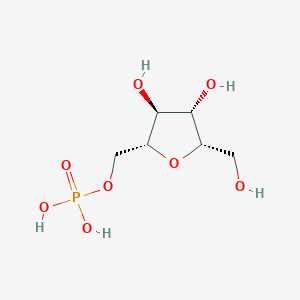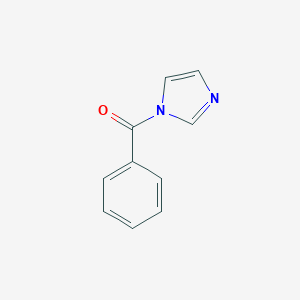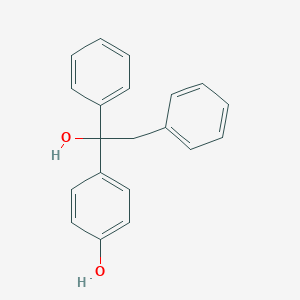
Isobutylurée
Vue d'ensemble
Description
Isobutylurea, also known as N-isobutylurea, is an organic compound with the molecular formula C5H12N2O. It is a derivative of urea where one of the hydrogen atoms is replaced by an isobutyl group. This compound is known for its diverse chemical and biological properties, making it a subject of interest in various scientific fields.
Applications De Recherche Scientifique
Isobutylurea has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing other urea derivatives and as a reagent in organic synthesis.
Biology: Isobutylurea is used in studies involving protein denaturation and enzyme inhibition.
Industry: Isobutylurea is used in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
Target of Action
Isobutylurea is an organic compound
Mode of Action
It is known that Isobutylurea has a nitrogen-nitrogen double bond and an amide group, which could potentially interact with various biological targets . .
Pharmacokinetics
It has been used as a chiral selector for the enantioseparation of a series of chiral drugs This suggests that it may have some interaction with biological membranes, which could influence its absorption and distribution
Result of Action
It is known that Isobutylurea can be used as a chiral selector for enantioseparation of a series of chiral drugs , suggesting that it may have some impact on molecular structures.
Action Environment
It is known that isobutylurea can be synthesized in water without an organic co-solvent , suggesting that it may be stable in aqueous environments
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isobutylurea can be synthesized through several methods. One common method involves the nucleophilic addition of isobutylamine to potassium isocyanate in water without the use of organic co-solvents . This reaction is mild, efficient, and environmentally friendly, producing high yields of isobutylurea with high chemical purity.
Industrial Production Methods: In industrial settings, isobutylurea is often produced by reacting isobutylamine with phosgene to form isobutyl isocyanate, which is then hydrolyzed to yield isobutylurea . This method, while effective, requires careful handling of phosgene due to its toxicity.
Analyse Des Réactions Chimiques
Types of Reactions: Isobutylurea undergoes various chemical reactions, including:
Oxidation: Isobutylurea can be oxidized to form corresponding urea derivatives.
Reduction: It can be reduced to form amines.
Substitution: Isobutylurea can participate in substitution reactions where the isobutyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed.
Major Products Formed:
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Substituted urea compounds.
Comparaison Avec Des Composés Similaires
- N-methylurea
- N-ethylurea
- N-propylurea
Comparison: Isobutylurea is unique due to the presence of the isobutyl group, which imparts distinct chemical and biological properties compared to other N-substituted ureas. For instance, the isobutyl group enhances its hydrophobicity, making it more effective in certain biological applications .
Propriétés
IUPAC Name |
2-methylpropylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-4(2)3-7-5(6)8/h4H,3H2,1-2H3,(H3,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBITTBZTXUIPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00207936 | |
| Record name | Isobutylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00207936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
592-17-6 | |
| Record name | Isobutylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=592-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 592-17-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27457 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isobutylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00207936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ISOBUTYLUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOBUTYLUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25BL0M5L6L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of isobutylurea derivatives in chiral separation techniques?
A1: Isobutylurea derivatives of chitosan have shown promise as chiral selectors in stationary phases for high-performance liquid chromatography [, ]. These modified chitosan materials demonstrate efficient resolution of chiral analytes, making them valuable tools in pharmaceutical analysis and other fields requiring enantiomer separation. [, ].
Q2: How does the solid-state structure of isobutylurea derivatives influence their properties?
A2: Research on 4,6-dioxo-5,5-diethylenepyrimidine-2-isobutylurea (PIBU) reveals the existence of different polymorphic forms (α, β, and γ) []. These forms are characterized by distinct crystal structures, with PIBU molecules organizing into dimer units stabilized by quadruple hydrogen bond arrays []. Understanding these structural variations is crucial as they can impact material properties and performance in various applications.
Q3: Can you explain the complexation behavior of isobutylurea with metal ions?
A3: Studies investigating the stability constants of 1-amidino-O-isobutylurea (ABiUH) complexes with metal ions like Zinc(II), Cadmium(II), and Manganese(II) provide insights into their interactions []. These studies utilize techniques like the Calvin-Bjerrum method to determine stability constants at various temperatures and ionic strengths, contributing to our understanding of metal-ligand interactions in aqueous solutions [].
Q4: What insights can be gained from studying the thermodynamics of solvation of isobutylurea?
A4: Research on the enthalpy of solution of N-isobutylurea in water, alongside other N-alkylureas, provides valuable thermodynamic data []. By measuring these enthalpies at different temperatures and combining them with enthalpy of sublimation data, researchers can determine the enthalpy of solvation, offering insights into the energetics of isobutylurea interactions with water molecules [].
Q5: How does the structure of N-alkylureas, including N-isobutylurea, relate to their solvation properties?
A5: Thermodynamic studies analyzing the solvation of N-alkylureas, including N-isobutylurea, reveal a relationship between their structure and solvation behavior []. The research identifies the contribution of specific functional groups, such as CH2, to the overall enthalpy of solvation and partial molar heat capacity []. These findings enhance our understanding of how structural modifications in N-alkylureas can influence their interactions with solvents like water.
Q6: How is the structure of pyrimidines synthesized from isobutylurea confirmed?
A6: Classical methods suggest that reacting cyanoacetic acid with isobutylurea forms a specific pyrimidine derivative []. This reaction proceeds through an intermediate, N′-cyanoacetyl-N-isobutylurea. Researchers utilize Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of this intermediate, validating the reaction pathway and providing a generalizable method for characterizing similar compounds [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(6S)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide](/img/structure/B14361.png)









![(3aR,5R,6aS)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[2,3-d][1,3]dioxol-6(3aH)-one](/img/structure/B14381.png)
![[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B14383.png)
